

Application Notes & Protocols: Extraction and Analysis of Vitamin K2 from Fermented Foods

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Compound of Interest

Compound Name: Vitamin K2

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Introduction

Vitamin K2, a group of compounds known as menaquinones (MKs), is predominantly found in fermented foods and is synthesized by bacteria. Menaquinones are essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1] The length of the polyisoprenoid side chain, designated as MK-n, differentiates the various forms of **vitamin K2**. The most well-studied forms in fermented foods include MK-4, MK-7, MK-8, and MK-9.[2][3] Accurate extraction and analysis of these compounds from complex food matrices are crucial for research, quality control, and the development of novel therapeutics.

These application notes provide detailed protocols for the extraction and analysis of **Vitamin K2** from fermented foods using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis of Menaquinones in Fermented Foods

The following table summarizes the quantitative data of various menaquinone forms found in a range of fermented food products. These values are compiled from multiple studies and are expressed in micrograms per 100 grams ($\mu\text{g}/100\text{g}$) of the food product. It is important to note

that the menaquinone content can vary significantly depending on the specific bacterial strains used in fermentation, the fermentation conditions, and the food matrix itself.[2]

Fermented Food	MK-4 (μg/100g)	MK-5 (μg/100g)	MK-6 (μg/100g)	MK-7 (μg/100g)	MK-8 (μg/100g)	MK-9 (μg/100g)	Total Vitamin K2 (μg/100g)
Natto (Fermented Soybeans)	9.38	-	-	850 - 980	-	-	>850
Cheese (General)	-	-	-	-	-	-	5.1 - 38.1
Gouda Cheese	High amounts	-	-	-	-	-	-
Blue Cheese	-	-	-	-	-	-	399.3 - 480.7
Cheddar Cheese	6	-	-	-	-	-	25.66
Swiss Cheese (Emmental)	-	-	-	-	-	-	13.3 - 60.4
Kefir	-	-	-	-	-	5	-
Kimchi	-	-	-	-	-	-	-
Sauerkraut	0.4	0.8	1.5	0.2	0.8	1.1	4.8
Fermented Chinese Soybean Paste	-	-	5 - 36	12 - 86	22 - 44	-	-

Note: A dash (-) indicates that the data was not reported in the cited sources. The total **Vitamin K2** may include other menaquinone forms not listed in this table.

Experimental Protocols

Protocol 1: Extraction of Vitamin K2 from Fermented Foods for HPLC and LC-MS/MS Analysis

This protocol describes a general method for the solvent extraction of **Vitamin K2** from various fermented food matrices.

Materials:

- Fermented food sample (e.g., natto, cheese)
- Homogenizer or blender
- Centrifuge
- Solvents: n-hexane, isopropanol, ethanol, methanol[4]
- Internal Standard (IS): Menaquinone-4 (MK-4) or a deuterated analog (e.g., d7-MK-7)[5]
- Deionized water
- Vortex mixer
- Rotary evaporator or nitrogen evaporator
- 0.45 μm syringe filters

Procedure:

- **Sample Homogenization:** Weigh 1-5 grams of the fermented food sample. Homogenize the sample with a suitable amount of deionized water to create a slurry.[6]
- **Internal Standard Spiking:** Add a known amount of the internal standard solution to the homogenized sample. This will be used to correct for extraction losses and matrix effects.

- Solvent Extraction:
 - Add a mixture of isopropanol and n-hexane (e.g., 1:2 v/v) to the sample slurry.[4]
 - Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and extraction of the lipid-soluble **Vitamin K2**.
- Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous phases.[4]
- Collection of Organic Layer: Carefully collect the upper organic layer (n-hexane), which contains the extracted **Vitamin K2**.
- Solvent Evaporation: Evaporate the collected organic solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
- Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., methanol or a mixture of methanol and acetonitrile) to be used for the chromatographic analysis.
- Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC or LC-MS/MS system.[4]

Protocol 2: HPLC-UV Analysis of Menaquinone-7 (MK-7)

This protocol is optimized for the quantification of MK-7 in fermented soybean products using HPLC with UV detection.[4]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Lichrospher-100, RP-C18 (5 µm, 125 mm × 4.0 mm).[4]
- Mobile Phase: A gradient mixture of water and methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid (Solvent A) and acetonitrile (Solvent B).[4]
- Flow Rate: 1.2 mL/min.[4]

- Detection Wavelength: 248 nm.[4]
- Injection Volume: 20 µL.
- Column Temperature: 25°C.

Procedure:

- Standard Preparation: Prepare a series of standard solutions of MK-7 in the mobile phase at concentrations ranging from 2.5 to 20 µg/mL.[4]
- Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
- Sample Analysis: Inject the filtered, reconstituted sample extract into the HPLC system.
- Quantification: Identify the MK-7 peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of MK-7 in the sample using the calibration curve.

Protocol 3: LC-MS/MS Analysis of Multiple Menaquinones

This protocol provides a more sensitive and selective method for the simultaneous quantification of multiple menaquinones (MK-4 to MK-10) using LC-MS/MS.[5][7]

Instrumentation and Conditions:

- LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6][8]
- Column: A suitable reversed-phase column, such as a C18 column.
- Mobile Phase: A gradient of water with 0.1% ammonium fluoride and methanol with 0.1% ammonium fluoride.[8]
- Flow Rate: 0.2 - 0.5 mL/min.

- Ionization Mode: Positive ion mode for ESI.[8]
- Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each menaquinone and internal standard.

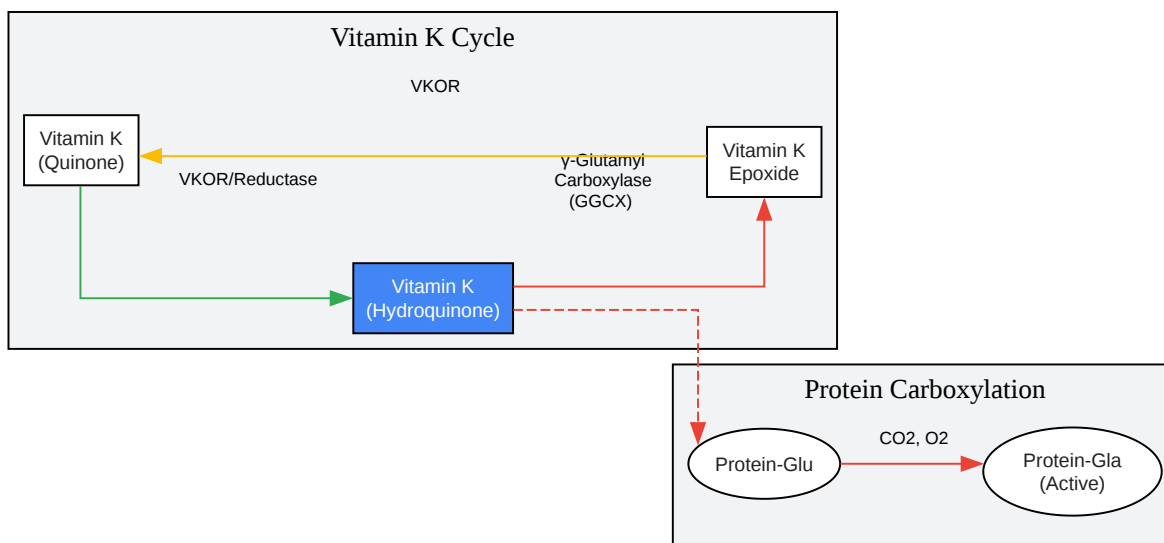
Procedure:

- Standard and Sample Preparation: Prepare standard solutions and sample extracts as described in the previous protocols. The use of deuterated internal standards for each analyte is highly recommended for accurate quantification.
- LC-MS/MS Analysis: Inject the standards and samples into the LC-MS/MS system. The gradient elution will separate the different menaquinone forms based on their hydrophobicity.
- Data Acquisition: Acquire data in MRM mode. The specific MRM transitions for each menaquinone should be optimized beforehand.
- Quantification: Create calibration curves for each menaquinone by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Use these curves to quantify the menaquinones in the samples.

Visualization of Pathways and Workflows

Vitamin K Cycle

The Vitamin K cycle is a critical pathway for the activation of Vitamin K-dependent proteins. Vitamin K hydroquinone acts as a cofactor for the enzyme γ -glutamyl carboxylase (GGCX), which converts glutamate residues in proteins to γ -carboxyglutamate (Gla).[9][10] This post-translational modification is essential for the biological activity of these proteins.[1] During this reaction, Vitamin K hydroquinone is oxidized to Vitamin K epoxide. The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced to the active hydroquinone form, completing the cycle.[11]

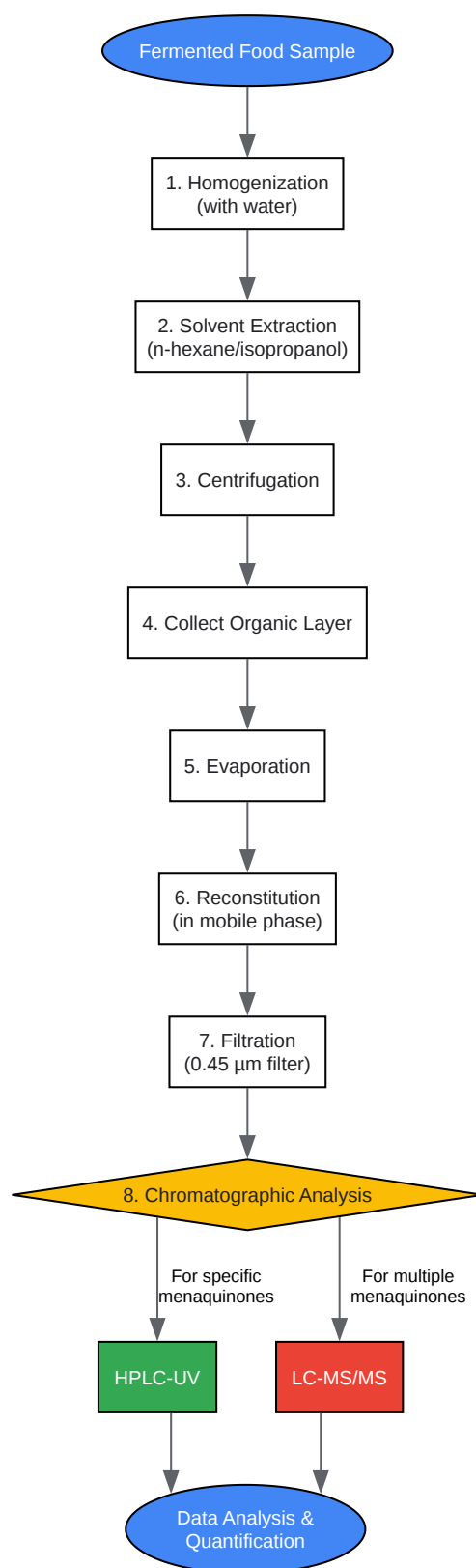


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Caption: The Vitamin K cycle and its role in protein carboxylation.

Experimental Workflow for Vitamin K2 Analysis

The following diagram illustrates the general workflow for the extraction and analysis of **Vitamin K2** from fermented food samples. The process begins with sample preparation and extraction, followed by chromatographic separation and detection.



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Caption: General workflow for **Vitamin K2** extraction and analysis.

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